N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine
Description
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-methylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-12-8-4-5-9-13(12)14-10-6-7-11-15(14)16(2)3/h4-11H,1-3H3 |
InChI Key |
ZSCWCLTZLQLJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine typically involves the reaction of 2-bromo-1,1’-biphenyl with trimethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atom by the trimethylamine group .
Industrial Production Methods
Industrial production of N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine involves a multi-step process that includes the preparation of intermediates such as 2-bromo-1,1’-biphenyl and the subsequent reaction with trimethylamine. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to an amine oxide or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted biphenyl compounds .
Scientific Research Applications
N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table compares N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine with structurally related biphenyl amines from the evidence:
Key Observations:
- Electronic Effects: N,N-dimethyl substitution (as in the target compound) increases electron density at the amine, enhancing coordination ability compared to mono-methylated (e.g., Compound 22) or phenyl-substituted (e.g., 4a) derivatives .
- This contrasts with para-substituted analogs (e.g., 4'-tBu in S1l), where steric effects are minimized .
- Synthetic Yields : Yields for biphenyl amines vary widely (43–76% in ), depending on substituent electronic and steric demands. Nitro-containing derivatives (e.g., 4a, 4i) often exhibit lower yields due to competing side reactions .
Biological Activity
N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine is a biphenyl derivative that has garnered attention for its potential biological activities. This compound belongs to a class of amines that are often explored for their pharmacological properties, including anti-inflammatory, antifungal, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound features a biphenyl core with a trimethylamino substituent, which may influence its interaction with biological targets.
Antifungal Activity
Recent studies have indicated that biphenyl derivatives exhibit antifungal properties. For instance, compounds similar to this compound have been shown to inhibit succinate dehydrogenase in fungal species, leading to reduced spore germination and mycelial growth. The effectiveness of these compounds can be attributed to their ability to disrupt mitochondrial functions in fungi .
Anticancer Activity
The anticancer potential of biphenyl derivatives has been explored through various in vitro studies. For example, molecular docking studies have suggested that certain biphenyl amines can bind effectively to DNA and inhibit topoisomerase II activity, which is crucial for DNA replication and cell division in cancer cells .
Case Study:
A study investigating the cytotoxic effects of several biphenyl derivatives on MCF7 breast cancer cells demonstrated that modifications in the amine structure significantly impacted their efficacy. Compounds similar to this compound showed reduced viability in cancer cells while exhibiting lower toxicity towards normal cells (MCF10A), indicating a potentially selective action against cancerous tissues .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Various studies have highlighted that:
- Substituent Positioning : The position of methyl groups on the biphenyl ring influences the compound's ability to interact with biological targets.
- Electronic Effects : Electron-donating or withdrawing groups can modulate the reactivity and binding affinity of the compound towards enzymes and receptors involved in disease processes.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
